Dimethyl 5-hydroxyisophthalate
Overview
Description
Dimethyl 5-hydroxyisophthalate, also known as dimethyl 5-hydroxybenzene-1,3-dicarboxylate, is an organic compound with the molecular formula C10H10O5. It is a derivative of isophthalic acid and is characterized by the presence of two ester groups and a hydroxyl group attached to a benzene ring. This compound is used as an intermediate in various chemical syntheses and has applications in the production of polymers and other advanced materials .
Mechanism of Action
Target of Action
Dimethyl 5-hydroxyisophthalate is a synthetic intermediate It is used in the synthesis of various compounds, suggesting that its targets may vary depending on the final product .
Mode of Action
This compound undergoes a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether, to afford 5-substituted derivatives of isophthalic acid . This suggests that the compound interacts with its targets through nucleophilic addition reactions.
Biochemical Pathways
It is known to participate in the copolymerization reaction with poly(ethylene glycol), influenced by a series of 1,ω-alkanediols . This suggests that it may affect polymerization pathways.
Pharmacokinetics
Its LogP value is estimated to be 1.98, indicating moderate lipophilicity . These properties may influence its bioavailability.
Result of Action
It is used as a building block in the preparation of sterically crowded polyether dendrons, via o-allylation/claisen rearrangement reactions . This suggests that it may contribute to the formation of complex molecular structures.
Action Environment
It is known to be stable under dry conditions , suggesting that moisture may affect its stability.
Biochemical Analysis
Biochemical Properties
Dimethyl 5-hydroxyisophthalate is known to undergo a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether, resulting in 5-substituted derivatives of isophthalic acid
Molecular Mechanism
It is known to undergo a base-catalyzed nucleophilic oxirane ring-opening addition reaction , which suggests it may exert its effects at the molecular level through similar binding interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-hydroxyisophthalate can be synthesized through the esterification of 5-hydroxyisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-hydroxyisophthalate undergoes various chemical reactions, including:
Nucleophilic substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Esterification: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in the presence of an appropriate solvent like dimethylformamide.
Esterification: Methanol and sulfuric acid under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: this compound and water.
Oxidation: Corresponding ketones or aldehydes.
Scientific Research Applications
Dimethyl 5-hydroxyisophthalate is used in several scientific research applications, including:
Polymer synthesis: It serves as a building block for the synthesis of polyesters and other polymers with specific properties.
Material science: Used in the preparation of advanced materials such as dendrimers and fullerene derivatives.
Biological research: Employed in the synthesis of compounds for biological studies, including radiographic contrast agents.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-aminoisophthalate
- Dimethyl 5-methoxyisophthalate
- 5-Hydroxyisophthalic acid
- 5-Aminoisophthalic acid
Uniqueness
Dimethyl 5-hydroxyisophthalate is unique due to the presence of both hydroxyl and ester groups, which provide versatility in chemical reactions. This dual functionality allows it to participate in a wide range of synthetic processes, making it a valuable intermediate in the production of advanced materials and polymers .
Properties
IUPAC Name |
dimethyl 5-hydroxybenzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSDTCPDBPRFHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065329 | |
Record name | Dimethyl 5-hydroxyisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13036-02-7 | |
Record name | Dimethyl 5-hydroxyisophthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13036-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl 5-hydroxyisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 5-hydroxyisophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dimethyl 5-hydroxyisophthalate?
A1: this compound has the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol.
Q2: How is this compound typically characterized spectroscopically?
A2: Researchers commonly employ 1H NMR and 13C NMR spectroscopy to characterize this compound. These techniques provide detailed information about the compound's structure, confirming the presence and arrangement of specific atoms and functional groups. [, , , ]
Q3: What makes this compound suitable for synthesizing amphiphilic polymers?
A3: this compound possesses both hydrophilic (ester groups) and hydrophobic (aromatic ring) characteristics. This inherent amphiphilicity makes it ideal for creating polymers with tailored solubility profiles. [, , , ]
Q4: What role does this compound play in the development of drug delivery systems?
A4: Researchers utilize this compound as a building block for synthesizing amphiphilic copolymers, which can self-assemble into nanoparticles. These nanoparticles show promise as carriers for targeted drug delivery, particularly in cancer treatment. []
Q5: How does the molecular weight of polyethylene glycol (PEG) influence its copolymerization with this compound?
A5: Studies indicate that the molecular weight of PEG significantly impacts both the yield and molecular weight of the resulting copolymer. This influence underscores the importance of selecting appropriate PEG chain lengths for specific applications. [, , ]
Q6: Can this compound be used in biocatalytic polymerization reactions?
A6: Yes, lipases can catalyze the condensation copolymerization of this compound with PEGs. This enzymatic approach offers a "green" synthesis route, potentially leading to more sustainable polymer production. [, ]
Q7: How does the structure of this compound contribute to the acidolytic degradation of specific dendrimers?
A7: The electron-rich aromatic rings in this compound-based dendrimers increase electron density in connecting bonds, making them susceptible to cleavage under acidic conditions. This property allows for controlled degradation, relevant for applications like drug release. []
Q8: Have any computational studies been conducted on this compound?
A8: While the provided research doesn't mention specific computational studies directly on this compound, its use in developing dendrimers enables studies on their interactions with solvents using techniques like gel-phase 13C NMR and swelling experiments. []
Q9: How do structural modifications of this compound impact the properties of the resulting polymers?
A9: By modifying the side chains attached to the phenolic hydroxyl group of this compound, researchers can fine-tune the properties of the resulting polymers, including their hydrophilicity, biodegradability, and self-assembly behavior. [, , ]
Q10: How stable are this compound-based polymers under alkaline conditions?
A10: The hydrolysis resistance of these polymers depends heavily on their specific composition. For example, copolymers incorporating neopentyl glycol and polyetheramine demonstrate superior resistance compared to those with ethylene glycol and polyethylene glycol. []
Q11: Is there information available on the SHE regulations, PK/PD, in vitro/vivo studies of this compound-based polymers?
A11: The provided research focuses primarily on the synthesis and characterization of this compound-based polymers. Further studies are required to assess their safety, pharmacological properties, and efficacy in biological systems.
Q12: Can this compound-based nanoparticles target specific tissues or cells?
A12: While the provided research doesn't specifically address targeting, the versatile chemistry of this compound allows for the conjugation of targeting ligands to the polymer backbone. This modification could enable the development of nanoparticles that selectively deliver drugs to specific tissues or cells. []
Q13: What analytical techniques are used to determine the size and molecular weight of this compound-based polymers?
A13: Researchers utilize Dynamic Light Scattering (DLS) and Gel Permeation Chromatography (GPC) to determine the size and molecular weight of these polymers, respectively. These techniques provide crucial information for understanding the polymer's behavior in solution and its potential applications. [, , , ]
Q14: How is the critical micelle concentration (CMC) of this compound-based polymers determined?
A14: Electrical conductivity measurements are commonly employed to determine the CMC, a key parameter for understanding the self-assembly behavior of amphiphilic polymers in solution. [, ]
Q15: What is known about the environmental impact and degradation of this compound-based polymers?
A15: Further research is needed to comprehensively assess the environmental impact and degradation pathways of these polymers. Understanding their fate in the environment is crucial for ensuring their safe and sustainable use.
Q16: Are there any viable alternatives or substitutes for this compound in its various applications?
A16: The choice of alternatives depends heavily on the specific application. Researchers are constantly exploring new monomers and building blocks for polymer synthesis, seeking improved performance, sustainability, or cost-effectiveness.
Q17: What research infrastructure and resources are essential for advancing research on this compound-based materials?
A17: Access to advanced characterization techniques (NMR, DLS, GPC), controlled polymerization facilities, and computational modeling resources are crucial for accelerating research and development in this field.
Q18: What are some key historical milestones in the research of this compound-based materials?
A18: While specific historical milestones are not explicitly mentioned in the provided research, the increasing interest in biocatalytic polymerization [, ] and the development of novel drug delivery systems [] represent significant advancements in the field.
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